molecular formula C9H9ClO2 B009325 2-(Benzyloxy)acetyl chloride CAS No. 19810-31-2

2-(Benzyloxy)acetyl chloride

Cat. No. B009325
CAS RN: 19810-31-2
M. Wt: 184.62 g/mol
InChI Key: QISAUDWTBBNJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 2-(benzyloxy)acetyl chloride often involves the use of acetyl chloride as a key reagent. Acetyl chloride is utilized in the synthesis of phosphonopeptide intermediates through a three-component condensation reaction, highlighting its versatility and reactivity in generating complex molecules (Yuan et al., 1991). Additionally, compounds analogous to 2-(benzyloxy)acetyl chloride can be prepared from reactions involving benzaldehyde and glycine, further showcasing the synthetic adaptability of related structures in forming organotin complexes with antioxidant activity (Inas et al., 2023).

Scientific Research Applications

  • Synthesis of Phosphonopeptides : Acetyl chloride is used in synthesizing 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, which are crucial in the synthesis of phosphonopeptides with P-N bonds (Yuan, Chen, & Wang, 1991).

  • Glycosyl Donor Applications : The compound 2-O-acetyl-3,4-di-O-benzyl-6-O-(tert-butyldiphenylsilyl)-d-glucopyranosyl chloride, related to 2-(Benzyloxy)acetyl chloride, serves as a d-glycosyl donor (Sadeh, Warren, & Jeanloz, 1983).

  • Acylation of Azaindoles : Acetyl chloride, including derivatives like benzoyl chloride, is effective in attaching to the 3-position of azaindoles, a critical step in chemical synthesis (Zhang et al., 2002).

  • Ophthalmic Applications : Benzalkonium chloride, a derivative, is notable for causing cell death and growth arrest in human conjunctival cells, impacting ocular applications (De Saint Jean et al., 1999).

  • Desulfitative C-Arylation : The compound is used in palladium-catalyzed desulfitative C-arylation, an important process in organic synthesis (Zhang, Zhang, Liu, & Cheng, 2011).

  • Ionic Liquid Catalysis : In catalysis, ionic liquids involving chloride compounds efficiently protect carbonyls under green chemistry conditions (Duan, Gu, & Deng, 2006).

  • Optical Sensing : The compound is used in creating optical sensors for detecting copper ions, demonstrating high selectivity and accuracy (Zhang, Peng, He, Shen, & Yu, 2006).

  • Synthesis of Aromatic Bisabolane Sesquiterpenes : It plays a role in the synthesis of aromatic bisabolane sesquiterpenes, highlighting its importance in pharmaceutical chemistry (Takano, Sugihara, Samizu, Akiyama, & Ogasawara, 1989).

  • Synthesis of Asparagine Derivatives : The compound aids in synthesizing di-N-acetylchitobiose asparagine derivatives, important in biochemical applications (Spinola & Jeanloz, 1970).

  • Friedel-Crafts Acetylation : It's involved in the Friedel-Crafts acetylation of benzene, a fundamental reaction in organic chemistry (Csihony, Mehdi, & Horváth, 2001).

Safety And Hazards

2-(Benzyloxy)acetyl chloride is a hazardous substance. It reacts violently with water and is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is also recommended not to breathe dust/fume/gas/mist/vapors/spray. If swallowed, rinse mouth but do not induce vomiting .

Relevant Papers Unfortunately, the retrieved sources did not provide specific papers related to 2-(Benzyloxy)acetyl chloride .

properties

IUPAC Name

2-phenylmethoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISAUDWTBBNJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941641
Record name (Benzyloxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)acetyl chloride

CAS RN

19810-31-2
Record name Acetyl chloride, (benzyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Benzyloxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyloxyacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of carbonic acid monobenzyl ester (3.50 g, 21.0 mmol) in the 50 ml of DCM and 0.50 ml of DMF was cooled to −78° C. followed by addition of oxalyl chloride (11.79 ml, 105 mmol). The resulting reaction mixture was stirred at room temperature for 1 h. After the completion of the reaction mixture (TLC monitoring), concentrated it to give 2-benzyloxyacetyl chloride (3.0 g, 96%). To an ice cold solution of 3-amino-4-chloro-benzoic acid methyl ester in 10 ml of DCM was added triethylamine (2.47 ml, 17.78 mmol) followed by addition of 2-benzyloxyacetyl chloride (3.0 g, 17.78 mmol) in 10 ml of DCM. The reaction mixture was stirred at 25° C. for 12 hr. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure. The residue was purified by column chromatography on silica (60-120 M) using ethyl acetate/hexane (5:95) as the eluent to provide the title compound (1.70 g, 31%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
11.79 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of benzyloxyacetic acid (4.6 g, 28.0 mmol, 4.0 mL) in DCM (52 mL) was added oxalyl chloride (7.7 g, 61 mmol, 5.3 mL) and a drop of DMF. The reaction mixture was stirred at room temperature for 4 h. Excess of oxalyl chloride was removed in vacuo to give benzyloxy-acetyl chloride. The crude acyl chloride was diluted into DCM (100 mL) and triethylamine (5.3 mL, 41.6 mmol, 4.2 g) was added followed by 4-fluoroaniline (3.5 g, 32 mmol, 3.0 mL). The reaction mixture was stirred at RT overnight. The reaction was then quenched with 1 M aqueous HCl (100 mL), dried and concentrated in vacuo to give 7.1 g (95%) of 2-benzyloxy-N-(4-fluoro-phenyl)-acetamide (33) as a yellow oil which was used in the next step without purification. The structure was confirmed by 13C NMR (75 MHz, CDCl3) δC 69.2, 73.5, 115.4 (d, JCF=22 Hz), 121.4 (d, JCF=7 Hz), 127.9, 128.2, 128.5, 132.5 (d, JCF=3 Hz), 136.3, 157.6, 160.8, and 167.5.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)acetyl chloride
Reactant of Route 2
2-(Benzyloxy)acetyl chloride
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)acetyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)acetyl chloride
Reactant of Route 5
2-(Benzyloxy)acetyl chloride
Reactant of Route 6
2-(Benzyloxy)acetyl chloride

Citations

For This Compound
31
Citations
DL Boger, W Yun, H Cai, N Han - Bioorganic & Medicinal Chemistry, 1995 - Elsevier
The synthesis and preliminary examination of CBI-CDPBO 1 (2) and CBI-CDPBI 1 (3), CBI analogs of CC-1065 (1) and the duocarmycins incorporating the 3-carbamoyl-1,2-dihydro-3H-…
Number of citations: 41 www.sciencedirect.com
T Zhou, XL Kong, RC Hider - Dalton Transactions, 2019 - pubs.rsc.org
Chelation therapy has become an important therapeutic approach for some diseases. In attempt to identify clinically useful chelators, four hexadentate ligands were synthesized by …
Number of citations: 18 pubs.rsc.org
SD Burke, WF Fobare, GJ Pacofsky - The Journal of Organic …, 1983 - ACS Publications
The Ireland-Claisen rearrangements of a variety of O-protected allylic glycolate esters are described. Vicinal diastereoselectivities ranging from 7.2: 1 to> 20: 1 were observed, …
Number of citations: 129 pubs.acs.org
M Miyagawa, T Akiyama, M Mikamiyama-Iwata… - Bioorganic & Medicinal …, 2016 - Elsevier
We report the discovery of a novel series of influenza Cap-dependent EndoNuclease (CEN) inhibitors based on the 4-pyridone-carboxylic acid (PYXA) scaffold, which were found from …
Number of citations: 14 www.sciencedirect.com
MR Nairn - 1995 - mro.massey.ac.nz
This thesis presents the synthesis and attempted functionalization of the unsaturated ring system of the naturally occurring pyranonaphthoquinone antibiotic griseusin A 88. Unsaturated …
Number of citations: 2 mro.massey.ac.nz
XA Wang, CW Cianci, KL Yu, KD Combrink… - Bioorganic & medicinal …, 2007 - Elsevier
Extensive SAR studies and optimization of ADME properties of benzimidazol-2-one derivatives led to the identification of BMS-433771 (3) as an orally active RSV fusion inhibitor. In …
Number of citations: 37 www.sciencedirect.com
E Bryan, E Ferrer-González, HY Sagong… - ACS Chemical …, 2023 - ACS Publications
Methicillin-resistant Staphylococcus aureus (MRSA) is a multidrug-resistant (MDR) bacterial pathogen of acute clinical significance. Resistance to current standard-of-care antibiotics, …
Number of citations: 2 pubs.acs.org
AS Kooner, H Yu, X Chen - Frontiers in immunology, 2019 - frontiersin.org
Sialic acids constitute a family of negatively charged structurally diverse monosaccharides that are commonly presented on the termini of glycans in higher animals and some …
Number of citations: 59 www.frontiersin.org
WF FOBARE - 1984 - search.proquest.com
The progress towards the total synthesis of the pseudoguaianolide ((+ OR-))-parthenin is described. The synthesis of a highly functionalized hydroazulene ring, via a Dieckmann …
Number of citations: 0 search.proquest.com
H Kim, D Lim, I Shin, D Lee - Tetrahedron, 2014 - Elsevier
Gram-scale total synthesis of (±)-8-[1-(4′-hydroxy-3′-methoxyphenyl)prop-2-en-1-yl]-galangin (1) and -chrysin (2) has been accomplished in eight steps from commercially available …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.